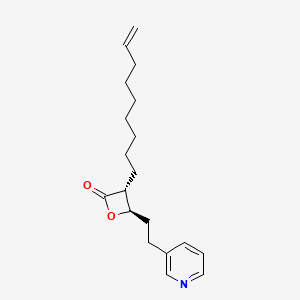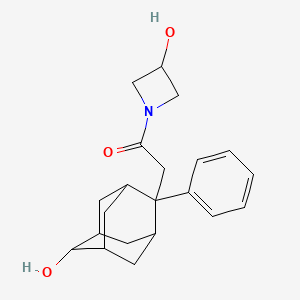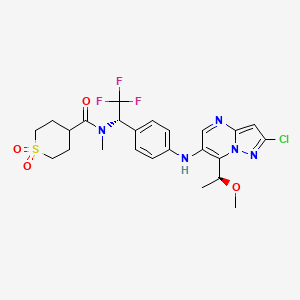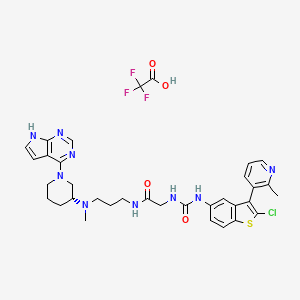![molecular formula C30H20O11 B10819865 8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one CAS No. 1414943-37-5](/img/structure/B10819865.png)
8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Overview
Description
Fukugetin is a natural biflavonoid compound isolated from plants such as Garcinia brasiliensis and Clusia columnaris. It has garnered significant attention due to its diverse biological activities, including antioxidant, antibacterial, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fukugetin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents like ethanol or methanol to isolate the compound from plant materials. The chemical synthesis of fukugetin involves the coupling of flavonoid monomers such as naringenin and luteolin under specific reaction conditions .
Industrial Production Methods: Industrial production of fukugetin primarily relies on the extraction from plant sources. The process involves harvesting the plant material, drying, and then using solvent extraction techniques to isolate the biflavonoid. The extracted compound is then purified using chromatographic methods to obtain high-purity fukugetin .
Chemical Reactions Analysis
Types of Reactions: Fukugetin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions:
Oxidation: Fukugetin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various derivatives of fukugetin with altered functional groups, which can exhibit enhanced or modified biological activities .
Scientific Research Applications
Fukugetin has a wide range of scientific research applications, including:
Mechanism of Action
Fukugetin exerts its effects through various mechanisms, including:
Enzyme Inhibition: Fukugetin inhibits cysteine proteases like papain and cruzain by binding to their active sites.
Antioxidant Activity: The antioxidant activity of fukugetin is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Antibacterial Activity: Fukugetin exhibits antibacterial activity against gram-positive bacteria by disrupting bacterial cell walls and inhibiting essential bacterial enzymes.
Comparison with Similar Compounds
Fukugetin is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:
Amentoflavone: Another biflavonoid with similar enzyme inhibitory and antioxidant properties.
Podocarpusflavone A: Known for its antioxidant and anti-inflammatory activities.
Kaempferol and Quercetin: Flavonoids with strong antioxidant and antibacterial properties, comparable to fukugetin
Fukugetin stands out due to its mixed-type inhibition mechanism against enzymes and its high antioxidant capacity resulting from the combined effects of its monomeric units .
Properties
IUPAC Name |
8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWPWSNIXRDQJC-LMSSTIIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168574 | |
| Record name | Morelloflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16851-21-1, 1414943-37-5 | |
| Record name | Morelloflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morelloflavone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414943375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morelloflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morelloflavone, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH2KXX2C5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,10S,12R,14R,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819782.png)

![(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride](/img/structure/B10819798.png)

![[(3R,4S,8S,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819811.png)
![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)


![4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)
![4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole](/img/structure/B10819848.png)
![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)

![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)
![4-{[3,5-Dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B10819873.png)
